![molecular formula C9H13ClN2O B1459127 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride CAS No. 1427379-82-5](/img/structure/B1459127.png)
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Antitubercular Agent Design
The compound has shown promise in the design of antitubercular agents. Molecular docking studies suggest that derivatives of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride exhibit high binding affinity toward enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). These enzymes are crucial for the survival of the tuberculosis bacillus, making them prime targets for new drug designs, especially against multidrug-resistant strains .
Pharmacology: Diabetes Treatment
In pharmacological research, the compound’s derivatives have been predicted to inhibit β-glucosidase effectively. This enzyme plays a role in carbohydrate digestion and glucose metabolism, and its inhibition is a therapeutic strategy in diabetes management. Therefore, this compound provides a novel scaffold for developing antidiabetic medications .
Materials Science: Synthesis of Pyrimidine Derivatives
In materials science, 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride serves as a precursor for synthesizing a diverse family of pyrimidine ring derivatives. These derivatives have applications in creating new materials with potential electronic, optical, and mechanical properties .
Biochemistry: Enzyme Inhibition Studies
Biochemically, the compound is used in studying enzyme inhibition. The high binding affinity of its derivatives to essential enzymes can be leveraged to understand the interaction between small molecules and enzymes, which is fundamental in elucidating metabolic pathways and designing inhibitors .
Chemical Synthesis: Novel Building Blocks
The compound is a valuable building block in chemical synthesis. It offers opportunities for functionalization due to the presence of protecting groups that can be easily cleaved, allowing for the creation of a wide array of novel organic compounds .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol hydrochloride is utilized in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable as a standard or reference compound in various analytical techniques, aiding in the identification and quantification of substances .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFVNUSJQMORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride | |
CAS RN |
1427379-82-5 | |
Record name | (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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